Thiamine Nitrate

Catalog No.
S584265
CAS No.
532-43-4
M.F
C12H17N4OS.NO3
C12H17N5O4S
M. Wt
327.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine Nitrate

CAS Number

532-43-4

Product Name

Thiamine Nitrate

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol nitrate

Molecular Formula

C12H17N4OS.NO3
C12H17N5O4S

Molecular Weight

327.36 g/mol

InChI

InChI=1S/C12H17N4OS.NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);/q+1;-1

InChI Key

UIERGBJEBXXIGO-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium Nitrate (Salt); 3-(4-Amino-2-methylpyrimidyl-5-methyl)-4-methyl-5,β-hydroxyethylthiazolium Nitrate; Aneurine Mononitrate; Aneurinenitrate; Betabion Mononitrate; Thiamine

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-]

The exact mass of the compound Thiamine nitrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Thiamine nitrate, also known as vitamin B1 mononitrate, is a synthetic, stable nitrate salt of thiamine primarily utilized in the pharmaceutical, food fortification, and animal feed industries [1]. Unlike its highly soluble and acidic counterpart, thiamine hydrochloride, the mononitrate form is specifically engineered for solid-state applications where moisture resistance and neutral pH compatibility are paramount . By replacing the chloride ion with a nitrate group, this compound achieves a non-hygroscopic crystalline structure, making it the industry standard for dry multivitamin premixes, compressed tablets, and fortified flours where extended shelf-life and processing stability are critical procurement drivers[2].

Procurement decisions often mistakenly treat thiamine nitrate and thiamine hydrochloride as interchangeable sources of vitamin B1, but substituting the hydrochloride salt into dry or neutral-pH formulations introduces severe processing risks [1]. Thiamine hydrochloride is highly hygroscopic, absorbing up to 4% of its weight in atmospheric moisture, which leads to caking, poor powder flow, and accelerated moisture-driven degradation of co-blended ingredients . Furthermore, the hydrochloride form dissolves to create a highly acidic microenvironment (pH < 3.6), which can catalyze the breakdown of acid-sensitive active pharmaceutical ingredients (APIs) in multivitamin complexes [2]. Consequently, using the hydrochloride variant in solid dosage forms or fortified flours typically results in shortened shelf-life, compromised batch reproducibility, and the generation of potent sulfurous off-flavors [2].

Ambient Moisture Uptake and Solid-State Stability

Thiamine nitrate is structurally non-hygroscopic, demonstrating negligible moisture absorption when exposed to ambient humidity [1]. In direct contrast, anhydrous thiamine hydrochloride rapidly absorbs approximately 4% of its weight in water from the air . This fundamental difference in moisture affinity dictates material selection for dry blending, as the mononitrate form preserves powder flowability and prevents moisture-mediated degradation cascades in solid formulations [1].

Evidence DimensionAmbient moisture absorption
Target Compound DataNegligible (non-hygroscopic)
Comparator Or BaselineThiamine hydrochloride (~4% water absorption)
Quantified DifferenceNear 100% reduction in moisture uptake
ConditionsAnhydrous powders exposed to ambient air

Eliminates caking and extends the shelf-life of dry multivitamin premixes and solid pharmaceutical tablets.

Aqueous Solubility Profile for Matrix Integration

The aqueous solubility of thiamine nitrate is strictly limited to approximately 2.7 g per 100 mL (1 g per 35 mL) at 20°C . This is drastically lower than thiamine hydrochloride, which exhibits a solubility of roughly 100 g per 100 mL (1 g per 1 mL)[1]. In procurement for solid matrices like fortified flours or low-moisture baked goods, this lower solubility is highly advantageous; it prevents the vitamin from prematurely dissolving into residual matrix moisture, thereby protecting the thiamine core from early thermal or pH-induced degradation during processing .

Evidence DimensionAqueous solubility at 20°C
Target Compound Data~2.7 g / 100 mL
Comparator Or BaselineThiamine hydrochloride (~100 g / 100 mL)
Quantified Difference~97% lower aqueous solubility
ConditionsAqueous solution at 20°C

Prevents premature dissolution in low-moisture solid matrices, ensuring the vitamin remains intact during high-stress food processing and baking.

Aqueous pH and Excipient Compatibility

When introduced to moisture, thiamine nitrate yields a mildly acidic to near-neutral solution with a pH ranging from 5.36 to 6.96 [1]. Conversely, thiamine hydrochloride generates highly acidic solutions with a pH of 1.12 to 3.59[1]. This significant shift in acidity makes the mononitrate form vastly superior for co-formulation with acid-sensitive active ingredients and excipients, eliminating the need for heavy chemical buffering in complex pharmaceutical blends[2].

Evidence DimensionUnbuffered aqueous solution pH
Target Compound DatapH 5.36 – 6.96
Comparator Or BaselineThiamine hydrochloride (pH 1.12 – 3.59)
Quantified DifferenceLess acidic by ~2.2 to 5.8 pH units
ConditionsStandard aqueous solutions without buffers

Enables the stable co-formulation of thiamine with acid-sensitive APIs in multivitamin complexes without inducing cross-ingredient degradation.

Organoleptic Impact of Thermal Degradation

While both thiamine salts degrade under thermal stress, the sensory impact of their degradation products differs substantially. Analytical and sensory evaluations demonstrate that thiamine hydrochloride degradation yields intense color changes and potent sulfurous aromas, even at low levels of vitamin loss [1]. Thiamine nitrate, however, produces significantly fewer sensory-active degradation products under identical thermal conditions [1]. This makes the mononitrate salt critical for maintaining consumer acceptability in chewable tablets and fortified food products [2].

Evidence DimensionSensory impact upon thermal degradation
Target Compound DataMinimal color change and low odor generation
Comparator Or BaselineThiamine hydrochloride (intense color change, potent aroma)
Quantified DifferenceSubstantially reduced organoleptic degradation profile
ConditionsThermal stress testing (e.g., 80°C) in formulation matrices

Maintains product palatability and prevents the development of sulfurous off-flavors in fortified foods and oral supplements over their shelf life.

Dry Multivitamin and Mineral Premixes

Directly leveraging its non-hygroscopic nature, thiamine nitrate is the mandatory choice for dry powder blending. By resisting ambient moisture uptake, it prevents powder caking, ensures uniform distribution during mixing, and protects adjacent moisture-sensitive vitamins from degradation [1].

Fortified Flours and Baked Goods

Driven by its low aqueous solubility and superior organoleptic degradation profile, thiamine nitrate is the standard fortificant for flours and cereals. It resists premature dissolution in dough moisture and avoids generating the potent sulfurous off-flavors that thiamine hydrochloride produces during baking[2].

Solid Oral Pharmaceutical Dosage Forms

Because it yields a near-neutral pH upon localized dissolution, thiamine nitrate is highly compatible with a broad spectrum of excipients and APIs in compressed tablets and hard gelatin capsules. It prevents the acid-catalyzed degradation of co-ingredients that typically occurs when using the highly acidic hydrochloride salt [3].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

327.10012521 Da

Monoisotopic Mass

327.10012521 Da

Heavy Atom Count

22

UNII

8K0I04919X

MeSH Pharmacological Classification

Vitamin B Complex

Other CAS

532-43-4

Wikipedia

Thiamine nitrate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, nitrate (1:1): ACTIVE

Dates

Last modified: 08-15-2023

[Clinical and genetic analysis of a case with Thiamine metabolism dysfunction syndrome 5]

Shaowei Li, Lizhi Zhou, Hai Yu, Xianrui Chen
PMID: 34487534   DOI: 10.3760/cma.j.cn511374-20200428-00310

Abstract

To report the clinical manifestation and genetic characteristics of a child with Thiamine metabolism dysfunction syndrome 5.
Clinical data and genetic results were collected and analyzed. Peripheral blood samples of the child and their parents were collected for whole exome sequencing, and the functional effect of the variants on the TPK1 enzyme activity was verified by an in vitro assay.
A four-year-old boy presented with preschool onset of ataxia were characterized. High-throughput sequencing identified a novel homozygous variant of TPK1 gene c.382G>A (p.Leu128Phe). His father and mother were both found carrying the variant. The variant protein showed a 30.9% reduction in TPK1 enzyme activity compared with the wildtype.
A novel pathogenic variant has been identified in a boy with thiamine metabolic dysfunction syndrome type 5.


Age-related changes in the parameters of carbohydrate metabolism and supply of vitamins B1, B2 in residents of two northern regions

O S Vlasova, F A Bichkaeva
PMID: 34388316   DOI: 10.51620/0869-2084-2021-66-8-465-471

Abstract

A great deal of research was being done in studying of the age-related characteristics of carbohydrate metabolism and the provision of vitamins B1, B2 among the population of the Subarctic (SR) and Arctic (AR) regions, differing in the extreme natural and climatic-geographic living conditions. The surveyed population was divided into five age groups: 16-21, 22-35, 36-45, 46-60 and 61-74 years old. The parameters of carbohydrate metabolism (glucose, lactate, pyruvate) were determined in the blood serum, the content of thiamine (thiamin diphosphate effect) and riboflavin - in hemolysates, and the values of the lactate/pyruvate ratio (Lac/Pyr) were calculated. Statistical data processing was performed by nonparametric methods. An increase in glucose levels was found in persons of older age groups. Age-related fluctuations of metabolites of carbohydrate metabolism were manifested by a lower content of lactate and the value of the Lac/Pyr ratio in persons aged 16-21 years. Regardless of the age and region of the survey, there were revealed high lactate concentrations, Lac/Pyr values and reduced pyruvate levels, as well as low glucose levels in group aged 16-21 year in AR. For vitamins B1, B2, no pronounced age-related changes were observed, while the content of riboflavin was higher in persons of SR. Moderate hypovitaminosis of thiamin was detected in 13-20,1% and 6,1-22,7% of cases in SR and AR, pronounced - 8,3-11,6% and 4,6-23,5%, respectively, vitamin B2 deficiency was noted in 19,4-23,9% of persons in the AR and in 33,8-42,9% of persons in the AR. Vitamins in both regions at different age periods contributed to the formation of levels of indicators of carbohydrate metabolism: glucose and pyruvate in SR, lactate in AR.


Fluorometry detection for trypsin via inner filter effect between cytochrome C and in-situ formed fluorescent thiochrome

Zhixia Yao, Yaosheng Liu, Yongxing Diao, Guangxing Hu, Yuhong Qian, Zhuang Li
PMID: 34364423   DOI: 10.1016/j.talanta.2021.122614

Abstract

A fluorometry assay for trypsin sensitive determination has been presented. The fluorescence of the system at 370/445 nm is derived from thiochrome obtained by in-situ oxidation of thiamine. Based on the inner filter effect, cytochrome C (Cyt C) can quench the fluorescence at 445 nm effectively. Cyt C is specifically hydrolyzed by trypsin through an enzymatic reaction, giving rise to the enhancement of the fluorescence intensity. The change value of fluorescence intensity is proportional to trypsin concentration, which is successfully used for trypsin quantitative detection. This method exhibits good repeatability and selectivity with a detection limit of 0.15 μg mL
and a quantification limit of 0.50 μg mL
for trypsin sensing. Moreover, it is applied to detect trypsin in practical serum and urine samples with accurate results. The proposed assay is not only a promising candidate for trypsin determination in practical application but also a potentially valuable tool in urine comprehensive analysis and disease diagnosis.


A ratiometric fluorescent sensing of proanthocyanidins by MnO

Yue Hu, Yu-Cong Fan, Xiao-Hui Jiang, Li-Mei Zhou, Zheng-Jun Cheng
PMID: 34364420   DOI: 10.1016/j.talanta.2021.122607

Abstract

By simultaneously regulating the photoluminescence of alloy Au/Ag nanoclusters (NCs) and thiamine (VB1) through MnO
nanosheets (MnO
NS), a novel ratiometric fluorescent probe (RF-probe) was established for sensitively and selectively monitoring proanthocyanidins (PAs). The introduction of Ag (I) ions could enhance significantly the quantum yields (QYs, 11.1%) of AuNCs based on the synthetic method of UVI (UV irradiation) combined with MWH (microwave heating). MnO
NS could quench the fluorescence (FL) of Au/AgNCs mainly coming from Förster resonance energy transfer (FRET), while it could act as a nanozyme catalyst for directly catalyzing the oxidation of VB1 to produce highly fluorescent oxVB1. In the presence of PAs, MnO
was reduced to Mn
, which caused that its quenching capacity and oxidase-like activity were vanished, thus the FL of oxVB1 and Au/AgNCs was reduced and recovered. The concentration of PAs could be monitored by the RF-probe with a linear range of 0.27-22.4 μmol L
and corresponding limit of detection (LOD) and limit of quantification (LOQ) were calculated to be 75.9 and 250.5 nmol L
. Furthermore, the RF-probe was successfully used for the determination of PAs in mineral water, PAs additive and PAs capsule with satisfactory results compared to the standard HPLC method.


Delirium in Critical Illness Patients and the Potential Role of Thiamine Therapy in Prevention and Treatment: Findings from a Scoping Review with Implications for Evidence-Based Practice

Sandra Lange, Wioletta Mędrzycka-Dąbrowska, Adriano Friganovic, Ber Oomen, Sabina Krupa
PMID: 34444556   DOI: 10.3390/ijerph18168809

Abstract

Thiamine is a water-soluble vitamin and is necessary for energy metabolism. Critically ill patients are at particular risk of developing thiamine deficiency and related complications. One of the complications that can occur is delirium. Delirium is a disorder that affects the body's response to treatment, length of stay in the ward, mortality, long-term cognitive impairment, and significantly increases treatment costs. In addition, studies show that delirium medication is more effective in preventing than in treating delirium. Given its low cost, availability, and minimal risk of side effects, thiamine supplementation could prove to be a relevant strategy in the prevention and treatment of delirium.
PubMed, Cochrane Library, Ovid, and ClinicalTrials.gov databases were searched using relevant keywords that focus on the use of thiamine to prevent or treat delirium in critically ill patients.
Seven articles were included in the analysis.
The small number of studies and considerable heterogeneity prevent conclusions supporting the use of thiamine as an adjuvant in the prevention and treatment of delirium among critically ill patients. There is a need for high-quality, large-scale randomized clinical trials to confirm the beneficial effects of thiamine in the prevention and treatment of delirium.


Wide pulse pressure and Quincke's pulse in high-output heart failure

Katie Lin Berry, Peter D Sullivan, André Martin Mansoor
PMID: 34301700   DOI: 10.1136/bcr-2021-241654

Abstract

A 74-year-old man with a history of chronic alcohol use presented with progressive exertional dyspnoea and weight gain. On physical examination, he was noted to have wide pulse pressure, elevated jugular venous pressure, and alternating flushing and blanching of the nail beds in concert with the cardiac cycle, known as Quincke's pulse. Transthoracic echocardiography demonstrated normal biventricular systolic function and valvular function, but noted a dilated inferior vena cava. Right heart catheterisation revealed elevated filling pressures, high cardiac output and low systemic vascular resistance, consistent with high-output heart failure. Whole blood concentration of thiamine was low, confirming the diagnosis of wet beriberi. The patient abstained from alcohol use and was started on thiamine replacement therapy, resulting in narrowing of the pulse pressure over time and complete resolution of symptoms without the need for diuretic therapy.


Atypical neuroleptic malignant syndrome and non-alcoholic Wernicke's encephalopathy

Esther Shan Lin Hor, Gurpreet Pal Singh, Nurul Akhmar Omar, Vincent Russell
PMID: 34353834   DOI: 10.1136/bcr-2021-244082

Abstract

We report the case of a middle-aged woman with a history of bipolar disorder, in the absence of alcohol or substance misuse. The patient had been maintained on fluphenazine decanoate depot and now presented acutely with cognitive dysfunction and rigidity. Laboratory tests revealed elevated creatine kinase, acute kidney injury with metabolic acidosis and transaminitis, leading to a provisional diagnosis of neuroleptic malignant syndrome (NMS). Neuroleptics were withheld; dialysis was commenced; and blood biochemistry parameters improved in tandem. However, mental status changes persisted, and re-evaluation revealed multidirectional nystagmus with bilateral past-pointing. MRI confirmed the diagnosis of Wernicke's encephalopathy (WE). Prompt recovery followed treatment with high-dose intravenous thiamine. We discuss the co-occurrence of NMS and non-alcoholic WE-highlighting the need for a high index of suspicion for these relatively rare neuropsychiatric diagnoses which are often missed in those with atypical presentations.


The Changes in Antioxidant Activity of Selected Flavonoids and Caffeine Depending on the Dosage and Form of Thiamine

Justyna Piechocka, Anna Gramza-Michałowska, Krystyna Szymandera-Buszka
PMID: 34361853   DOI: 10.3390/molecules26154702

Abstract

Phenolic compounds and thiamine may serve as therapies against oxidative stress-related neurodegenerative diseases. However, it is important to note that these components show high instability under changing conditions. The study's aim was to determine the impact of the thiamine concentration (hydrochloride-TH and pyrophosphate-TP; in the range 0.02 to 20 mg/100 g on the indices of the chelating properties and reducing power, and free radicals scavenging indices of EGCG, EGC, ECG and caffeine added from 0.04 to 6.0 mg/100 g. Our research confirmed that higher concentrations of TH and TP can exhibit significant activity against the test antioxidant indices of all components. When above 5.0 mg/100 g of thiamine was used, the radical scavenging abilities of the compound decreased in the following order: EGCG > ECG > EGC > caffeine. The highest correlation was found for the concentration of thiamine pyrophosphate to 20.0 mg/100 g and EGCG. Knowledge of the impact of factors associated with the concentration of both EGCG, EGC, ECG or caffeine and thiamine on their activity could carry weight in regulating the quality supplemented foods, especially of nutrition support for people of all ages were oral, enteral tube feeding and parenteral nutrition).


Ex Vivo Evaluation of the Sepsis Triple Therapy High-Dose Vitamin C in Combination with Vitamin B1 and Hydrocortisone in a Human Peripheral Blood Mononuclear Cells (PBMCs) Model

Annie Lauer, Markus Burkard, Heike Niessner, Christian Leischner, Olga Renner, Claudia Vollbracht, Holger Michels, Christian Busch, Tobias Sinnberg, Sascha Venturelli
PMID: 34371879   DOI: 10.3390/nu13072366

Abstract

Sepsis is an extremely complex clinical syndrome, usually involving an excessive inflammatory response including an overshooting cytokine release that damages tissue and organs of the patient. Due to the severity of this condition, it is estimated that over 11 million people die from sepsis each year. Despite intensive research in the field, there is still no specific therapy for sepsis. Many sepsis patients show a marked deficiency of vitamin C. 9 out of 10 sepsis patients have a hypovitaminosis C, and every third patient even shows a clinical deficiency in the scurvy range. In addition, low vitamin C levels of intensive care sepsis patients correlate with a higher need for vasopressors, higher Sequential Organ Failure Assessment (SOFA) scores, and increased mortality. Based on this observation and the conducted clinical trials using vitamin C as sepsis therapy in intensive care patients, the aim of the present ex vivo study was to evaluate the effects of high-dose vitamin C alone and in a triple combination supplemented with vitamin B1 (thiamine) and hydrocortisone on the lipopolysaccharide (LPS)-induced cytokine response in peripheral blood mononuclear cells (PBMCs) from healthy human donors. We found that all corticosteroid combinations strongly reduced the cytokine response on RNA- and protein levels, while high-dose vitamin C alone significantly diminished the PBMC mediated secretion of the cytokines interleukin (IL)-10, IL-23, and monocyte chemo-attractant protein (MCP-1), which mediate the inflammatory response. However, vitamin C showed no enhancing effect on the secretion of further cytokines studied. This data provides important insights into the possible immunomodulatory function of vitamin C in an ex vivo setting of human PBMCs and the modulation of their cytokine profile in the context of sepsis. Since vitamin C is a vital micronutrient, the restoration of physiologically adequate concentrations should be integrated into routine sepsis therapy, and the therapeutic effects of supraphysiological concentrations of vitamin C in sepsis patients should be further investigated in clinical trials.


Daytime Dependence of the Activity of the Rat Brain Pyruvate Dehydrogenase Corresponds to the Mitochondrial Sirtuin 3 Level and Acetylation of Brain Proteins, All Regulated by Thiamine Administration Decreasing Phosphorylation of PDHA Ser293

Vasily A Aleshin, Artem V Artiukhov, Thilo Kaehne, Anastasia V Graf, Victoria I Bunik
PMID: 34360775   DOI: 10.3390/ijms22158006

Abstract

Coupling glycolysis and mitochondrial tricarboxylic acid cycle, pyruvate dehydrogenase (PDH) complex (PDHC) is highly responsive to cellular demands through multiple mechanisms, including PDH phosphorylation. PDHC also produces acetyl-CoA for protein acetylation involved in circadian regulation of metabolism. Thiamine (vitamin B1) diphosphate (ThDP) is known to activate PDH as both coenzyme and inhibitor of the PDH inactivating kinases. Molecular mechanisms integrating the function of thiamine-dependent PDHC into general redox metabolism, underlie physiological fitness of a cell or an organism. Here, we characterize the daytime- and thiamine-dependent changes in the rat brain PDHC function, expression and phosphorylation, assessing their impact on protein acetylation and metabolic regulation. Morning administration of thiamine significantly downregulates both the PDH phosphorylation at Ser293 and SIRT3 protein level, the effects not observed upon the evening administration. This action of thiamine nullifies the daytime-dependent changes in the brain PDHC activity and mitochondrial acetylation, inducing diurnal difference in the cytosolic acetylation and acetylation of total brain proteins. Screening the daytime dependence of central metabolic enzymes and proteins of thiol/disulfide metabolism reveals that thiamine also cancels daily changes in the malate dehydrogenase activity, opposite to those of the PDHC activity. Correlation analysis indicates that thiamine abrogates the strong positive correlation between the total acetylation of the brain proteins and PDHC function. Simultaneously, thiamine heightens interplay between the expression of PDHC components and total acetylation or SIRT2 protein level. These thiamine effects on the brain acetylation system change metabolic impact of acetylation. The changes are exemplified by the thiamine enhancement of the SIRT2 correlations with metabolic enzymes and proteins of thiol-disulfide metabolism. Thus, we show the daytime- and thiamine-dependent changes in the function and phosphorylation of brain PDHC, contributing to regulation of the brain acetylation system and redox metabolism. The daytime-dependent action of thiamine on PDHC and SIRT3 may be of therapeutic significance in correcting perturbed diurnal regulation.


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